(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Overview
Description
“(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the CAS Number: 933600-89-6 . Its molecular formula is C4H3BrF4 and it has a molecular weight of 206.97 . The IUPAC name for this compound is (2Z)-4-bromo-1,1,1,3-tetrafluoro-2-butene .
Molecular Structure Analysis
The InChI code for “(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is 1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is stored under refrigerated conditions .Scientific Research Applications
Synthesis of Polyfluorinated Molecules
"(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene" has been applied in the practical installation of tetrafluoroethylene fragments through coupling reactions, contributing to the synthesis of a broad range of CF2CF2-containing organic molecules. This includes the preparation of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, demonstrating the compound's value in producing functional molecules with CF2CF2 fragments in good-to-excellent yields (Tamamoto, Yamada, & Konno, 2018). Similar work involved the selective zinc insertion into the terminal C(sp3)–Br site of 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, leading to the efficient synthesis of CF2CF2-containing organic molecules through cross-coupling reactions (Kajimoto, Yamada, & Konno, 2021).
Applications in Organic Synthesis
The compound has also been instrumental in the novel introduction of a tetrafluoroethylene (-CF2CF2-) unit into organic molecules, showcasing its potential in the reductive coupling with carbonyl compounds to yield high-quality adducts. This underscores its role in facilitating innovative approaches to molecular synthesis (Konno et al., 2011).
Development of New Materials
Moreover, research into the design and synthesis of new fluorinated liquid crystals bearing a CF2CF2 fragment has revealed the utility of "(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene" in creating materials with negative dielectric anisotropy. These studies highlight the significance of the compound in advancing liquid crystal display technology by providing molecules with large negative dielectric anisotropy and birefringence, along with high viscosity, which are crucial for the development of flat LC display devices (Yamada, Hashishita, Asai, Ishihara, & Konno, 2017).
Safety and Hazards
properties
IUPAC Name |
(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJJRDSVRUTQFT-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660303 | |
Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933600-89-6 | |
Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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